molecular formula C13H14N4O3S B2651697 1-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone CAS No. 309266-79-3

1-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone

Cat. No.: B2651697
CAS No.: 309266-79-3
M. Wt: 306.34
InChI Key: PLWOASAEQXPWOP-UHFFFAOYSA-N
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Description

1-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.

Preparation Methods

The synthesis of 1-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone typically involves multi-step procedures. One common method includes the reaction of 6-nitro-1,3-benzothiazole with piperazine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as toluene and the application of heat to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule. Common reagents and conditions used in these reactions vary depending on the desired outcome.

Mechanism of Action

The mechanism of action of 1-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets. In medicinal applications, it acts as an antagonist to dopamine and serotonin receptors, which are involved in the regulation of mood and behavior . The compound’s structure allows it to bind to these receptors and modulate their activity, leading to potential therapeutic effects.

Properties

IUPAC Name

1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3S/c1-9(18)15-4-6-16(7-5-15)13-14-11-3-2-10(17(19)20)8-12(11)21-13/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWOASAEQXPWOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201320671
Record name 1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201320671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677238
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

309266-79-3
Record name 1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201320671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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